molecular formula C30H45N3O9S B1238119 Leukotriene C-5 CAS No. 75207-09-9

Leukotriene C-5

货号: B1238119
CAS 编号: 75207-09-9
分子量: 623.8 g/mol
InChI 键: DYFVTVOONQKMNM-XWCRBLDASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leukotriene C-5 (LTC5) is a cysteinyl leukotriene (cysLT) derived from eicosapentaenoic acid (EPA, 20:5 n-3) through the 5-lipoxygenase (5-LO) pathway. Like its homolog LTC4 (derived from arachidonic acid, AA), LTC5 is classified as a slow-reacting substance (SRS) and plays roles in inflammatory and immune responses . Structurally, LTC5 contains a glutathione moiety conjugated to a hydroxylated EPA backbone, distinguishing it from other leukotrienes in precursor origin and downstream signaling . Its biosynthesis involves the conversion of EPA to leukotriene A5 (LTA5) via 5-LO and 5-lipoxygenase-activating protein (FLAP), followed by conjugation with glutathione by LTC4 synthase .

属性

CAS 编号

75207-09-9

分子式

C30H45N3O9S

分子量

623.8 g/mol

IUPAC 名称

(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid

InChI

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(32)29(40)33(20-28(38)39)26(35)19-18-22(31)30(41)42/h3-4,6-7,9-13,16,22-25,34H,2,5,8,14-15,17-21,31-32H2,1H3,(H,36,37)(H,38,39)(H,41,42)/b4-3-,7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25?/m0/s1

InChI 键

DYFVTVOONQKMNM-XWCRBLDASA-N

SMILES

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

手性 SMILES

CC/C=C\C/C=C\C/C=C\C=C\C=C\C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N

规范 SMILES

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

同义词

5-hydroxy-6-S-glutathionyl-7,9,11,14,17-eicosapentaenoic acid
leukotriene C-5
leukotriene C5

产品来源

United States

相似化合物的比较

Table 1: Key Features of Leukotriene C-5 and Analogues

Compound Precursor Fatty Acid Series Key Enzymes Glutathione Conjugation Major Biosynthetic Pathway
Leukotriene C5 EPA (20:5 n-3) 5-series 5-LO, FLAP, LTC4 synthase Yes EPA → LTA5 → LTC5
Leukotriene C4 AA (20:4 n-6) 4-series 5-LO, FLAP, LTC4 synthase Yes AA → LTA4 → LTC4
Leukotriene C3 Eicosatrienoic acid (20:3 n-9) 3-series 5-LO, FLAP Yes 20:3 n-9 → LTA3 → LTC3
Leukotriene B4 AA (20:4 n-6) 4-series LTA4 hydrolase No AA → LTA4 → LTB4
  • Precursor Specificity : LTC5 originates from EPA (n-3), while LTC4 and LTB4 derive from AA (n-6). This distinction influences their pro-inflammatory potency and receptor binding .
  • Enzymatic Pathways : All cysLTs (LTC3, LTC4, LTC5) require 5-LO and FLAP for initial oxygenation but diverge in precursor utilization .

Metabolic Pathways and Catabolism

  • Omega-Oxidation : LTC5 and LTC4 undergo ω-hydroxylation to form 20-hydroxy metabolites, but LTC5’s longer EPA chain may slow this process .
  • Enzyme Sensitivity : Gamma-glutamyl transpeptidase converts LTC5 to LTD5, analogous to LTC4 → LTD4 conversion .
  • Anti-Inflammatory Modulation : EPA-derived LTC5 is associated with lipid metabolism regulation (e.g., increased levels post-koumiss administration), contrasting with AA-derived LTC4’s pro-inflammatory dominance .

Research Findings and Clinical Implications

  • LTC5 in Disease : Elevated LTC5 levels correlate with improved blood lipid profiles, suggesting a protective role in cardiovascular diseases .
  • Genetic Variations : Polymorphisms in ALOX5AP (FLAP) influence both LTC4 and LTC5 production, linking leukotriene pathways to atherosclerosis risk .

常见问题

Q. What are the key enzymatic pathways involved in Leukotriene C₅ biosynthesis, and how do they differ from other cysteinyl leukotrienes?

Leukotrienes are synthesized via the 5-lipoxygenase (5-LO) pathway. LTC₅ biosynthesis likely involves the conjugation of arachidonic acid derivatives with glutathione, similar to LTC₄. Critical enzymes include 5-LO, 5-LO-activating protein (FLAP), and LTC₄ synthase. Differences in substrate specificity (e.g., carbon chain length or double-bond positioning) may distinguish LTC₅ from LTC₄ . Methodologically, enzyme activity assays (e.g., HPLC-MS for metabolite detection) and genetic knockout models (e.g., 5-LO-deficient mice) are used to validate pathways .

Q. What experimental techniques are recommended for quantifying LTC₅ in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting leukotrienes due to its sensitivity and specificity. Immunoassays (e.g., ELISA) are alternative options but require rigorous validation to avoid cross-reactivity with structurally similar leukotrienes . Sample preparation must include protease inhibitors and rapid processing to prevent degradation .

Q. How does LTC₅ contribute to inflammatory pathologies such as asthma or atherosclerosis?

LTC₅, like other cysteinyl leukotrienes, binds to CysLT receptors, inducing bronchoconstriction, vascular permeability, and leukocyte recruitment. In atherosclerosis, genetic polymorphisms in 5-LO/FLAP pathways correlate with plaque formation, suggesting a role in endothelial dysfunction. In vitro models (e.g., endothelial cell cultures) and animal studies (e.g., ApoE⁻/⁻ mice) are used to assess mechanistic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in LTC₅'s reported roles in renal function versus systemic inflammation?

Discrepancies arise from tissue-specific receptor expression and metabolite stability. For example, renal LTC₅ synthase activity may localize effects to glomerular inflammation, while systemic degradation limits peripheral impacts. Robust study design should include:

  • Compartmentalized sampling (e.g., isolated renal vs. plasma measurements).
  • Pharmacological inhibition (e.g., montelukast for CysLT receptor blockade).
  • Genetic profiling (e.g., CRISPR-edited cell lines to isolate pathway components) .

Q. What challenges arise in modeling LTC₅'s in vivo interactions, and how can they be mitigated?

Key challenges include:

  • Short half-life : Use stable isotope-labeled analogs for tracking.
  • Species-specific metabolism : Cross-validate findings in humanized models.
  • Redundant pathways : Combine knockout models (e.g., 5-LO⁻/⁻) with receptor antagonists to isolate LTC₅-specific effects. Advanced imaging (e.g., intravital microscopy) can visualize real-time leukocyte-endothelial interactions .

Q. What novel methodologies are emerging for targeting LTC₅ synthesis in therapeutic development?

Recent approaches include:

  • RNA interference : Silencing FLAP or LTC₄ synthase mRNA to reduce biosynthesis.
  • Allosteric inhibitors : Targeting 5-LO/FLAP protein-protein interactions.
  • Dual-pathway inhibitors : Combining 5-LO and cyclooxygenase-2 (COX-2) blockade to minimize compensatory inflammation. Preclinical validation requires multi-omics integration (e.g., metabolomics and transcriptomics) .

Methodological Considerations

  • Experimental Design : Include sham controls and dose-response curves to account for off-target effects .
  • Data Interpretation : Use multivariate regression to distinguish LTC₅-specific effects from confounding mediators (e.g., prostaglandins) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and ensure blinding in clinical cohorts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。